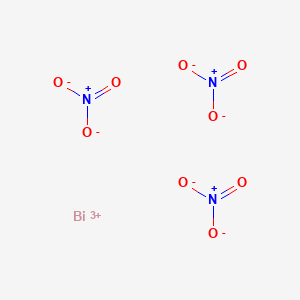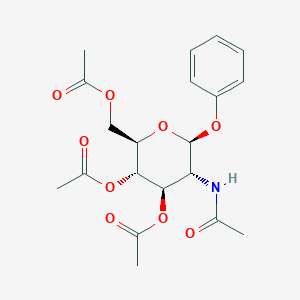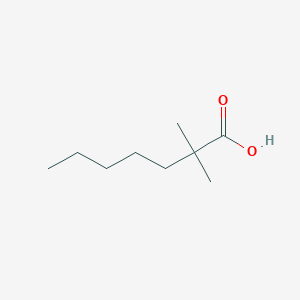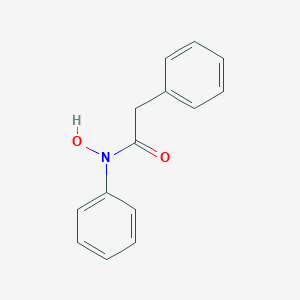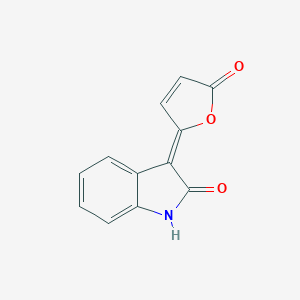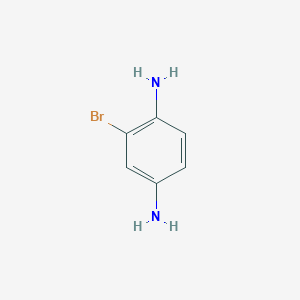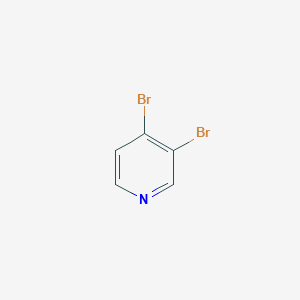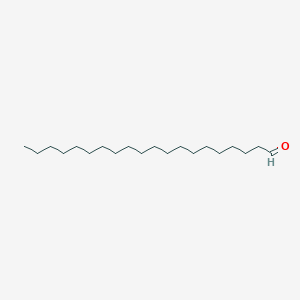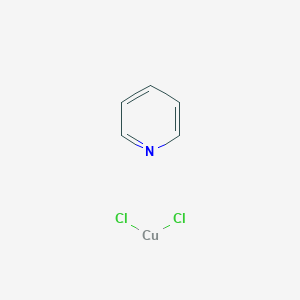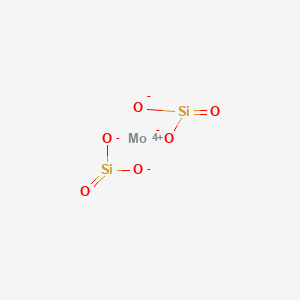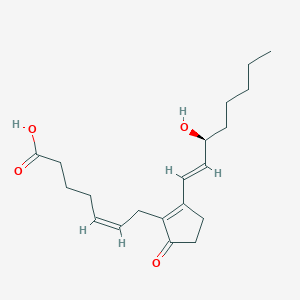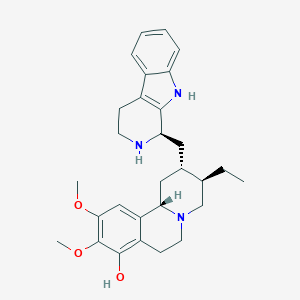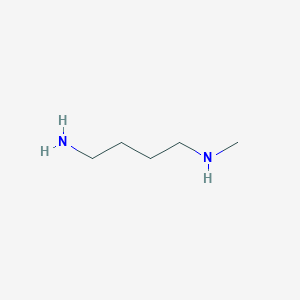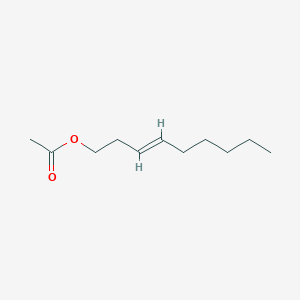
Non-3-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-3-enyl acetate is a naturally occurring compound that is found in various plants and fruits. It is a type of organic compound that belongs to the family of esters. Non-3-enyl acetate has a fruity odor and is commonly used in perfumes and flavorings. This compound has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of non-3-enyl acetate is not fully understood. However, it has been proposed that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. It has also been suggested that its antioxidant activity is due to its ability to scavenge free radicals.
Effets Biochimiques Et Physiologiques
Non-3-enyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antioxidant properties, which may help to prevent oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
Non-3-enyl acetate has several advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. However, one limitation is that it may not be as stable as synthetic compounds, which may affect its performance in experiments.
Orientations Futures
There are several future directions for the study of non-3-enyl acetate. One direction is the development of new drugs based on its antimicrobial and antioxidant properties. Another direction is the study of its potential applications in food preservation. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health.
Conclusion:
Non-3-enyl acetate is a naturally occurring compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized through various methods and has been found to have antimicrobial and antioxidant properties. Further research is needed to fully understand its mechanism of action and its effects on human health.
Méthodes De Synthèse
Non-3-enyl acetate can be synthesized through various methods. One of the most common methods is the esterification of 3-nonanol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is purified through distillation.
Applications De Recherche Scientifique
Non-3-enyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Non-3-enyl acetate has also been studied for its potential use in the development of new drugs for various diseases.
Propriétés
Numéro CAS |
13049-89-3 |
|---|---|
Nom du produit |
Non-3-enyl acetate |
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[(E)-non-3-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |
Clé InChI |
LRQNQAVSERJKNU-BQYQJAHWSA-N |
SMILES isomérique |
CCCCC/C=C/CCOC(=O)C |
SMILES |
CCCCCC=CCCOC(=O)C |
SMILES canonique |
CCCCCC=CCCOC(=O)C |
Autres numéros CAS |
36809-53-7 |
Synonymes |
Acetic acid (E)-3-nonenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
